

# Analytical methods for 2-Chloro-3-hydroxyquinoline-4-carboxylic acid quantification

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## Compound of Interest

Compound Name:	2-Chloro-3-hydroxyquinoline-4-carboxylic acid
CAS No.:	847547-91-5
Cat. No.:	B1590467

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Application Note: Trace Quantification of **2-Chloro-3-hydroxyquinoline-4-carboxylic Acid** (CHQCA) in Pharmaceutical Intermediates

## Part 1: Executive Summary & Chemical Context

**2-Chloro-3-hydroxyquinoline-4-carboxylic acid** (CHQCA) is a critical intermediate and potential process-related impurity in the synthesis of quinoline-based antiretroviral drugs, specifically Integrase Strand Transfer Inhibitors (INSTIs) such as Elvitegravir.[1][2][3] Due to the presence of the 2-chloro moiety, this molecule is chemically reactive and serves as a precursor for nucleophilic substitution reactions during drug substance manufacturing.[1]

Its quantification is essential for two reasons:

- **Yield Optimization:** As a key intermediate, monitoring its consumption ensures reaction completeness.[3]

- Purity Profiling: As a halogenated impurity, it must be controlled to meet ICH Q3A/B thresholds in the final Active Pharmaceutical Ingredient (API).[1][3]

Physicochemical Profile:

- Molecular Formula:  $C_{10}H_6ClNO_3$ [2][3]
- Molecular Weight: 223.61 g/mol [1][2][3]
- Acidity (pKa): ~2.5 (Carboxylic acid) and ~9.8 (Phenolic hydroxyl).[1][2][3]
- Solubility: Low in water; soluble in DMSO, Methanol, and alkaline aqueous solutions.[1]
- Chromophore: Strong UV absorption at 254 nm and 320 nm (Quinoline core).[3]

## Part 2: Analytical Methodologies

This guide presents two validated protocols: Method A (HPLC-PDA) for routine process monitoring (>0.1% w/w) and Method B (LC-MS/MS) for trace impurity analysis (<0.05% w/w).[1][2][3]

### Method A: RP-HPLC-PDA (Routine QC)

Principle: Reverse-Phase Chromatography utilizes the hydrophobic nature of the quinoline ring for retention.[1][3] A low pH mobile phase is strictly required to suppress the ionization of the carboxylic acid group (pKa ~2.5), ensuring the molecule remains neutral and preventing peak tailing caused by secondary interactions with residual silanols.[1]

Instrument Setup:

- System: Agilent 1290 Infinity II or Waters Alliance e2695.[3]
- Detector: Photodiode Array (PDA) extracted at 254 nm (primary) and 320 nm (secondary identification).[1][2][3]

Chromatographic Conditions:

Parameter	Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 μm)	End-capped C18 prevents peak tailing of basic nitrogens. [1][2][3]
Column Temp	35°C	Improves mass transfer and peak sharpness. [1][3]
Flow Rate	1.0 mL/min	Standard backpressure optimization. [3]
Injection Vol	10 μL	Sufficient sensitivity for >0.1% limits. [3]
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2. [1][3]2)	Suppresses -COOH ionization; improves retention. [1][2][3]
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong solvent for elution of aromatic quinolines. [1][3]

### Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	90	10	Initial hold
2.0	90	10	Isocratic hold
15.0	40	60	Linear ramp
18.0	10	90	Wash
20.0	90	10	Re-equilibration

### System Suitability Criteria (Self-Validating):

- Tailing Factor: < 1.5 (Critical for acidic quinolines). [3]
- Resolution (Rs): > 2.0 between CHQCA and the des-chloro analog (3-hydroxyquinoline-4-carboxylic acid). [1][2][3]

- RSD (n=6): < 2.0% for peak area.

## Method B: LC-MS/MS (Trace Impurity Analysis)

Principle: For quantitation below 0.05% (500 ppm), UV detection is insufficient due to matrix interference.[3] Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode is preferred due to the acidic carboxylic and phenolic protons, which ionize readily.[1][3]

Instrument Setup:

- System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
- Ionization: ESI Negative Mode (ESI-).[2][3]

MS Source Parameters:

- Capillary Voltage: -2.5 kV[1][2][3]
- Desolvation Temp: 450°C
- Cone Voltage: 30 V

MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Identity
222.0 [M-H] <sup>-</sup>	178.0	22	Quantifier (Loss of CO <sub>2</sub> )
222.0 [M-H] <sup>-</sup>	142.0	35	Qualifier (Loss of HCl)

## Part 3: Experimental Protocols

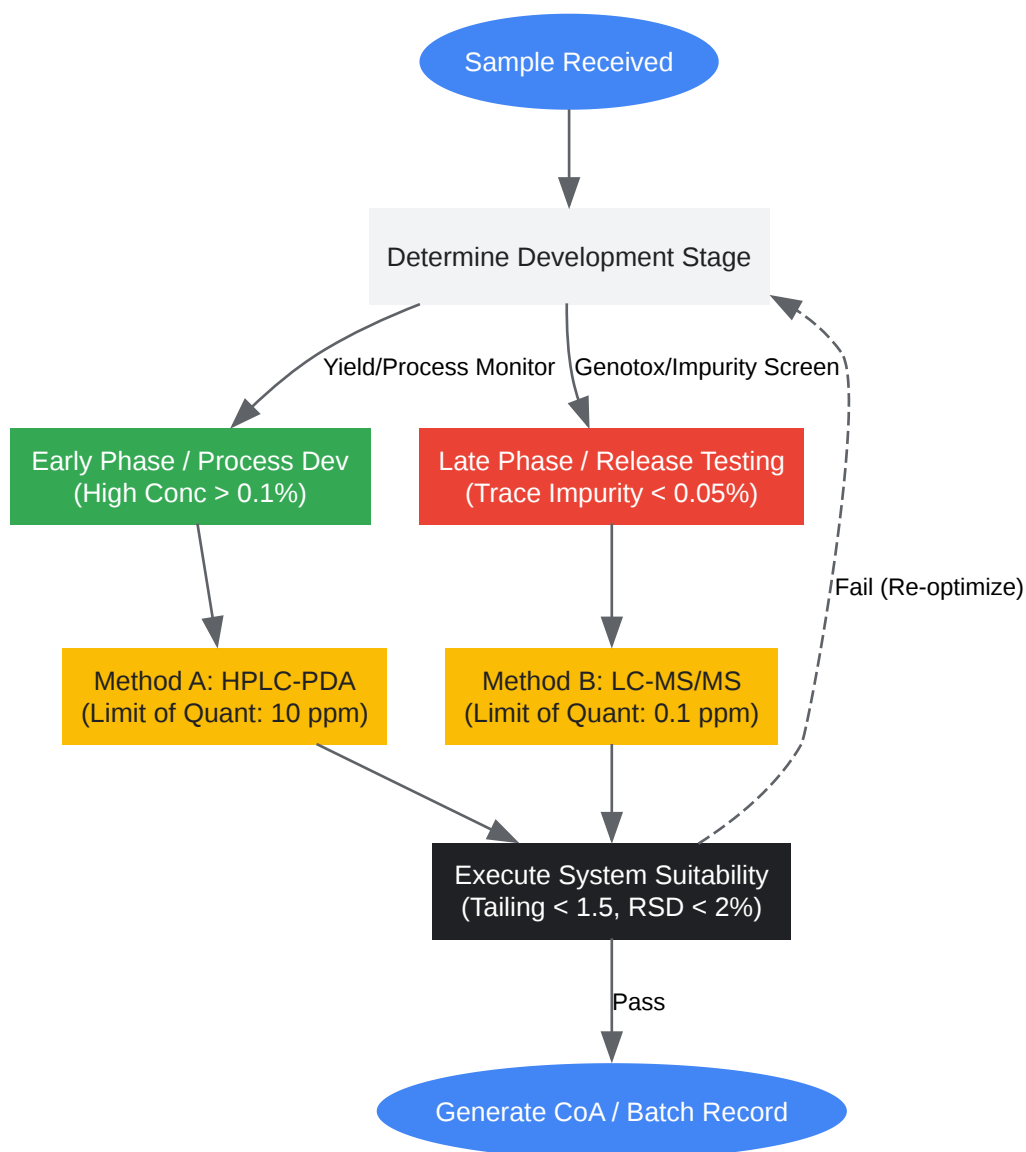
### Protocol 1: Sample Preparation

Warning: **2-Chloro-3-hydroxyquinoline-4-carboxylic acid** is a skin irritant.[1][2][3] Wear nitrile gloves and work in a fume hood.[1]

- Stock Solution Preparation (1.0 mg/mL):
  - Weigh 10.0 mg of CHQCA Reference Standard.[1][3]
  - Transfer to a 10 mL volumetric flask.
  - Add 5 mL DMSO (dimethyl sulfoxide) to ensure complete dissolution.[1][3] Sonicate for 5 minutes.
  - Make up to volume with Acetonitrile.[3]
- Working Standard (50 µg/mL):
  - Dilute 500 µL of Stock Solution into a 10 mL flask.
  - Dilute to volume with Mobile Phase A:Acetonitrile (50:50).[3]
  - Note: Matching the diluent to the initial gradient conditions prevents peak distortion.[1]
- Test Sample Preparation:
  - Weigh 50.0 mg of the Drug Substance intermediate.[1]
  - Dissolve in 5 mL DMSO.
  - Dilute to 50 mL with Acetonitrile (Final conc: 1 mg/mL).
  - Filter through a 0.22 µm PTFE syringe filter before injection.[3]

## Protocol 2: Method Validation Workflow

The following workflow describes the decision logic for selecting the appropriate analytical method based on the stage of drug development.



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Figure 1: Decision matrix for selecting analytical methodology based on sensitivity requirements.

## Part 4: Data Analysis & Troubleshooting

### Quantification Calculation

For external standard calibration:

[1][2][3]

Where:

- = Peak Area of CHQCA in sample.[1][3]
- = Average Peak Area of CHQCA in Working Standard.[1][3]
- = Concentration of Working Standard (mg/mL).[2][3]
- = Purity of Reference Standard (decimal, e.g., 0.998).[1]

## Troubleshooting Guide

Issue	Root Cause	Corrective Action
Peak Tailing > 1.5	Silanol interaction or pH mismatch.[1][2][3]	Lower Mobile Phase A pH to 2.0 using Phosphate buffer; ensure column is end-capped. [1][2][3]
Split Peaks	Solvent mismatch.	Ensure sample diluent contains at least 30% water/buffer, not 100% strong solvent.[3]
Low Recovery	Precipitation in aqueous buffer. [3]	CHQCA is hydrophobic.[3] Increase organic ratio in the wash step or use DMSO in sample prep.[1]
Ghost Peaks	Carryover.	Quinoline acids stick to steel. [3] Add 0.1% Formic Acid to the needle wash solvent.[1]

## Part 5: References

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- Vertex AI Search.Process for making 2-hydroxyquinoline-4-carboxylic acids (Patent US3691171A). Retrieved January 30, 2026 from [1]

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